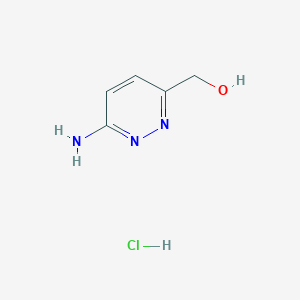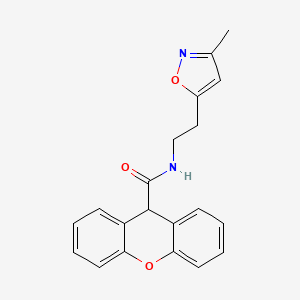
N-(2-(3-methylisoxazol-5-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves the reaction of appropriate precursors under conditions that promote the formation of the isoxazole ring. For instance, the synthesis of 3-carboxyisoxazole was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with subsequent elimination of pyrrolidine and hydrolysis of the ethyl ester . Similarly, another isoxazole compound was synthesized by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol . These methods suggest that the synthesis of "N-(2-(3-methylisoxazol-5-yl)ethyl)-9H-xanthene-9-carboxamide" would likely involve the formation of an isoxazole ring followed by further functionalization to introduce the xanthene and carboxamide groups.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is confirmed using various spectroscopic techniques. For example, the structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound. The molecular structure analysis of "this compound" would similarly involve these analytical methods to elucidate its structure.
Chemical Reactions Analysis
The chemical reactivity of isoxazole derivatives can vary depending on the substituents attached to the isoxazole ring. The papers provided do not detail specific chemical reactions involving the isoxazole compounds synthesized, but they do imply that these compounds can undergo further chemical transformations. For instance, the prodrug mentioned in the first paper is metabolized in vivo to yield an active antiinflammatory agent . This suggests that "this compound" may also participate in various chemical reactions, potentially leading to biologically active metabolites.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The papers do not provide explicit data on the physical properties of the synthesized compounds. However, it is generally understood that properties such as solubility, melting point, and stability are key factors that can be deduced from the molecular structure and are important for the practical application of these compounds. The prodrug described in the first paper is absorbed intact after oral administration, indicating favorable solubility and stability for biological applications . The physical and chemical properties of "this compound" would need to be assessed in a similar manner to determine its suitability for potential applications.
Applications De Recherche Scientifique
Antitumor Activity
- Synthesis and Chemistry of Antitumor Agents : A study by Stevens et al. (1984) focused on the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, showing potential as broad-spectrum antitumor agents. This research indicates the relevance of similar compounds in antitumor applications.
Synthesis and Characterization
- Organosoluble and Optically Transparent Polyamides : Guo et al. (2015) conducted a study on new aromatic dicarboxylic acids derived from xanthene units. These polyamides exhibited high thermal stability and transparency, suggesting potential in material science.
- Conductive Aromatic Polyamides for Sensing Applications : Abdel-Rahman et al. (2023) explored the synthesis of conductive polyamides and their application in detecting methotrexate, an anticancer drug.
Biological Evaluation and Molecular Docking
- Xanthine Oxidase and Tyrosinase Inhibitors : Bandgar et al. (2012) examined N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives for their inhibitory activity against xanthine oxidase and tyrosinase, indicating potential applications in therapeutic areas.
Chemical Synthesis Techniques
- Auxiliary-Directed C(sp3)-H Bond Activation : A study by Pasunooti et al. (2015) demonstrated auxiliary-directed C(sp3)-H bond activation in α-aminobutanoic acid derivatives using 5-methylisoxazole-3-carboxamide, which could be relevant for complex molecular syntheses.
Anticonvulsant Activity
- Investigations on Isoxazole Derivatives : Eddington et al. (2002) explored the anticonvulsant activity of enaminones, particularly focusing on isoxazole derivatives. This suggests potential applications in neuropharmacology.
Mécanisme D'action
Oxazoles
are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom . They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-12-14(25-22-13)10-11-21-20(23)19-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)19/h2-9,12,19H,10-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJXLBUTJPCXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

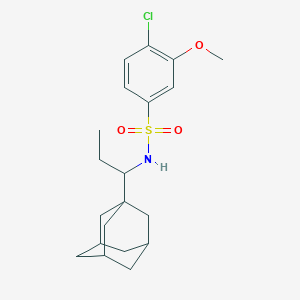
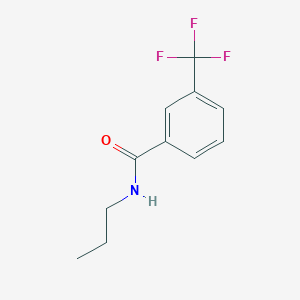

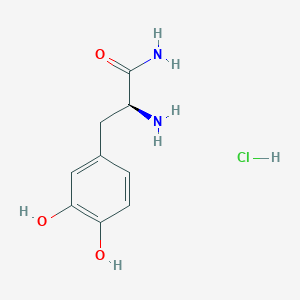

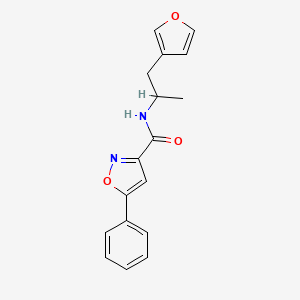
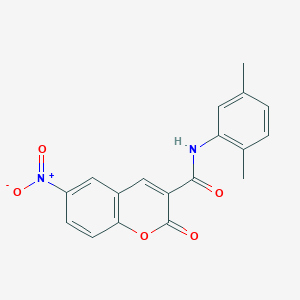

![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)
![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)
![5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2537559.png)
